Ethyl 3,3-dimethoxypropanoate CAS 262293-82-3 properties
Ethyl 3,3-dimethoxypropanoate CAS 262293-82-3 properties
Topic: Ethyl 3,3-dimethoxypropanoate (CAS 262293-82-3) Properties & Applications Content Type: Technical Monograph Audience: Researchers, Medicinal Chemists, Process Engineers[1]
The Masked Formylacetate Scaffold in Heterocyclic Synthesis[1]
Executive Summary
Ethyl 3,3-dimethoxypropanoate (CAS 262293-82-3) is a specialized aliphatic ester featuring a terminal dimethyl acetal group.[1] In medicinal chemistry and organic synthesis, it serves as a robust, shelf-stable equivalent to ethyl formylacetate (ethyl 3-oxopropanoate), a highly unstable intermediate.[1] Its primary utility lies in its role as a C3 dielectrophile for the construction of nitrogen-containing heterocycles—specifically pyrimidines and quinolines —which are ubiquitous pharmacophores in kinase inhibitors, antivirals, and broad-spectrum antibiotics.[1]
This guide details the physicochemical profile, mechanistic pathways, and validated experimental protocols for utilizing this reagent in high-value drug discovery workflows.[1]
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]
Ethyl 3,3-dimethoxypropanoate is characterized by its dual functionality: an ethyl ester capable of acylation and a dimethyl acetal capable of electrophilic attack upon activation.[1] Unlike its unstable aldehyde counterpart, the acetal protection confers stability against polymerization and oxidation under ambient conditions.[1]
Table 1: Technical Specifications
| Property | Specification |
| Chemical Name | Ethyl 3,3-dimethoxypropanoate |
| CAS Registry Number | 262293-82-3 |
| Synonyms | Ethyl 3,3-dimethoxypropionate; Propanoic acid, 3,3-dimethoxy-, ethyl ester |
| Molecular Formula | |
| Molecular Weight | 162.18 g/mol |
| Appearance | Clear, colorless liquid |
| Density | 1.009 g/cm³ (approximate) |
| Boiling Point | ~199°C (at 760 mmHg) |
| Flash Point | 75.9°C |
| Solubility | Miscible in ethanol, methanol, DCM, ethyl acetate; sparingly soluble in water |
| Stability | Stable under neutral/basic conditions; hydrolyzes in acidic media |
Mechanistic Utility: The "Unmasking" Pathway[1]
The synthetic power of Ethyl 3,3-dimethoxypropanoate lies in its ability to react as a 1,3-dielectrophile.[1] Under reaction conditions, the acetal functionality acts as a latent aldehyde.[1]
Pathway Logic[1]
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Activation: In the presence of Lewis acids or Brønsted acids, the dimethoxy acetal generates an oxocarbenium ion or hydrolyzes to the aldehyde.[1]
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Condensation: Nucleophiles (e.g., amidines, anilines) attack the ester carbonyl (acylation) and the activated acetal carbon (alkylation/condensation).[1]
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Cyclization: The proximity of the two nucleophilic centers on the substrate leads to rapid ring closure.[1]
Figure 1: The conversion of the masked acetal into the active aldehyde species, facilitating condensation with dinucleophiles to form the pyrimidine core.[1]
Experimental Protocol: Synthesis of 4-Hydroxypyrimidines
A primary application of this reagent is the synthesis of 4-hydroxypyrimidines (also tautomerized as pyrimidin-4-ones), a scaffold found in numerous oncology drugs.[1] The following protocol utilizes a base-mediated condensation with an amidine.[1]
Protocol: Condensation with Benzamidine[1]
Objective: Synthesis of 2-phenylpyrimidin-4(3H)-one.
Reagents:
-
Benzamidine hydrochloride (1.1 equiv)[1]
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Sodium ethoxide (2.5 equiv, 21% wt in ethanol)[1]
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Ethanol (absolute)[1]
Workflow:
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Preparation of Base: In a dry round-bottom flask equipped with a reflux condenser and magnetic stir bar, charge absolute ethanol (10 mL/mmol). Add Sodium ethoxide solution under nitrogen atmosphere.[1]
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Free Basing: Add Benzamidine hydrochloride to the ethoxide solution. Stir at room temperature for 15 minutes to liberate the free amidine base. Sodium chloride may precipitate.[1]
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Addition: Dropwise add Ethyl 3,3-dimethoxypropanoate to the reaction mixture over 10 minutes.
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Note: The solution may turn slightly yellow as the condensation initiates.[1]
-
-
Reflux: Heat the mixture to reflux (approx. 78°C) and maintain for 4–6 hours. Monitor reaction progress via TLC (System: 5% MeOH in DCM) or LC-MS.
-
Checkpoint: The disappearance of the ester starting material indicates completion.[1]
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Concentrate the solvent under reduced pressure (Rotavap).[1]
-
Dissolve the residue in a minimum amount of water.[1]
-
Acidification: Carefully acidify the aqueous solution with 2M HCl to pH ~4–5. The pyrimidinone product typically precipitates as a white or off-white solid.[1]
-
-
Purification: Filter the solid, wash with cold water and diethyl ether. Recrystallize from ethanol/water if necessary.[1]
Why this works (Causality):
The strong base (NaOEt) serves two functions: it neutralizes the amidine salt and generates the amide anion intermediate after the initial attack on the ester.[1] The subsequent loss of the methoxy groups (as methanol) drives the aromatization of the pyrimidine ring, making the reaction irreversible and high-yielding.[1]
Advanced Application: Quinoline Synthesis (Meth-Cohn Approach)[1]
Beyond pyrimidines, this reagent is a surrogate for malondialdehyde derivatives in the synthesis of quinolines via the Knoevenagel condensation followed by cyclization.[1]
Figure 2: Pathway for the synthesis of quinolines.[1][3] The reagent acts as a C3 fragment reacting with the aniline nitrogen and the ortho-carbon.[1]
Handling, Safety, and Storage[1][3][9]
While Ethyl 3,3-dimethoxypropanoate is safer than the corresponding aldehyde, it requires standard laboratory precautions.[1]
-
Hazards:
-
Storage:
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Incompatibility: Strong oxidizing agents and strong acids.[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21800401, Ethyl 3,3-dimethoxypropanoate. Retrieved from [Link]
-
iChemical (2025). Ethyl 3,3-dimethoxypropionate CAS 262293-82-3 Physicochemical Data. Retrieved from [Link]
- Fischer, G. et al. (2002).Synthesis of Pyrimidines from 3,3-Dialkoxy Esters. Journal of Heterocyclic Chemistry.
